[2-(3,4-diethoxyphenyl)ethyl](methyl)amine
CAS No.: 21581-36-2
Cat. No.: VC11996472
Molecular Formula: C13H21NO2
Molecular Weight: 223.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 21581-36-2 |
|---|---|
| Molecular Formula | C13H21NO2 |
| Molecular Weight | 223.31 g/mol |
| IUPAC Name | 2-(3,4-diethoxyphenyl)-N-methylethanamine |
| Standard InChI | InChI=1S/C13H21NO2/c1-4-15-12-7-6-11(8-9-14-3)10-13(12)16-5-2/h6-7,10,14H,4-5,8-9H2,1-3H3 |
| Standard InChI Key | GIGVGCGULYWMRH-UHFFFAOYSA-N |
| SMILES | CCOC1=C(C=C(C=C1)CCNC)OCC |
| Canonical SMILES | CCOC1=C(C=C(C=C1)CCNC)OCC |
Introduction
[Introduction to 2-(3,4-diethoxyphenyl)ethylamine](pplx://action/followup)
2-(3,4-diethoxyphenyl)ethylamine, also known as 2-(3,4-diethoxyphenyl)-N-methylethanamine, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound consists of a diethoxyphenyl group attached to an ethyl chain and a methyl amine moiety, which contributes to its lipophilicity and potential biological activity.
Synthesis Methods
The synthesis of 2-(3,4-diethoxyphenyl)ethylamine typically involves multi-step organic reactions. These methods require precise control of reaction conditions to ensure high yields and purity of the final product. The synthesis often starts with appropriate precursors, which undergo transformations to form the desired compound.
Biological Activity and Potential Applications
Compounds with similar structures to 2-(3,4-diethoxyphenyl)ethylamine have shown various pharmacological effects, suggesting potential therapeutic applications. The biological activity of this compound is influenced by its structural components, particularly the diethoxyphenyl group, which may interact with biological targets in unique ways.
Comparison with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Dimethoxyphenethylamine | Contains methoxy groups but lacks diethoxy groups | Simpler structure; less lipophilic |
| 2-(3,4-Dimethoxyphenyl)ethylamine | Similar phenyl group but no ethoxy substituents | Lacks diethoxy substitution; different reactivity |
| [2-(3,4-Diethoxyphenyl)ethyl][(4-chlorophenyl)methyl]amine | Contains chlorophenyl group | Enhanced lipophilicity; different biological activity |
Chemical Reactivity and Interaction Studies
The chemical reactivity of 2-(3,4-diethoxyphenyl)ethylamine can be explored through various organic reactions, which are crucial for understanding its behavior in biological systems and how it can be modified for enhanced activity. Interaction studies with biological targets are essential for assessing the safety and efficacy of this compound before clinical application.
Predicted Collision Cross Section (CCS)
The predicted collision cross section (CCS) values for 2-(3,4-diethoxyphenyl)ethylamine provide insights into its physical properties and behavior in mass spectrometry. The CCS values are as follows:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 224.16451 | 152.2 |
| [M+Na]+ | 246.14645 | 163.9 |
| [M+NH4]+ | 241.19105 | 160.1 |
| [M+K]+ | 262.12039 | 156.7 |
| [M-H]- | 222.14995 | 154.8 |
| [M+Na-2H]- | 244.13190 | 158.3 |
| [M]+ | 223.15668 | 154.5 |
| [M]- | 223.15778 | 154.5 |
These values are useful for identifying and characterizing the compound in analytical chemistry applications .
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